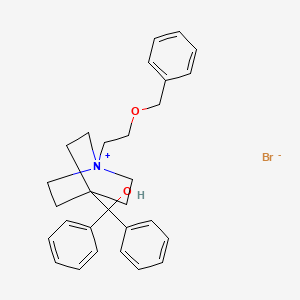
Umeclidinium bromide
カタログ番号 B1683725
分子量: 508.5 g/mol
InChIキー: PEJHHXHHNGORMP-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
Patent
US09273001B2
Procedure details


A solution of 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (31.7 kg) and benzyl 2-bromoethyl ether (25.7 kg) in n-propanol (257.5 kg) was refluxed for 13 hours. The solution was cooled to 50-55° C. over not less than an hour and stirred for 40 minutes to induce crystallisation. The slurry was cooled to 17-23° C. over not less than 1 hour and stirred for 60 minutes. The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours. The product was filtered and washed twice with n-propanol (34.8 kg and 33.8 kg). Drying under vacuum at 50° C. gave a white solid (47.95 kg, 87%).



Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][C:4]([C:9]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[OH:10])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[Br:23][CH2:24][CH2:25][O:26][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>C(O)CC>[Br-:23].[OH:10][C:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:4]12[CH2:5][CH2:6][N+:1]([CH2:24][CH2:25][O:26][CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)([CH2:2][CH2:3]1)[CH2:8][CH2:7]2 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.7 kg
|
|
Type
|
reactant
|
|
Smiles
|
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
|
|
Name
|
|
|
Quantity
|
25.7 kg
|
|
Type
|
reactant
|
|
Smiles
|
BrCCOCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
257.5 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(CC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
52.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 40 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallisation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 17-23° C. over not less than 1 hour
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 60 minutes
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was then cooled to 0-5° C. over not less than 1 hour and aged for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with n-propanol (34.8 kg and 33.8 kg)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying under vacuum at 50° C.
|
Outcomes


Product
Details
Reaction Time |
40 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Br-].OC(C12CC[N+](CC1)(CC2)CCOCC2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 47.95 kg | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
